4,4'-Methylenebis(2,6-dicyclopentylphenol)
Description
Contextualizing Bisphenols within Contemporary Organic Chemistry and Materials Science
Bisphenols are a class of chemical compounds that contain two hydroxyphenyl (phenol) groups. In organic chemistry, they serve as versatile building blocks for a wide range of more complex molecules and polymers. Their bifunctional nature, possessing two reactive hydroxyl groups, makes them ideal monomers for polymerization reactions. Aromatic diamines, which are structurally related, are widely utilized as hardeners for materials like epoxy resins and polyurethanes. nih.gov
In materials science, bisphenols are crucial for the synthesis of high-performance polymers. They are key components in the production of polycarbonates and epoxy resins, materials valued for their toughness, thermal stability, and optical clarity. Beyond their role as monomers, bisphenols and their derivatives are widely used as additives. Specifically, certain bisphenolic compounds are employed as antioxidants to protect plastics and other organic materials from degradation. nih.gov
Rationale for Investigating Sterically Hindered Phenolic Compounds
Sterically hindered phenols are a specialized class of antioxidants designed to protect materials such as plastics, elastomers, and synthetic fibers from oxidative degradation. vinatiorganics.com Their defining structural feature is the presence of bulky alkyl groups, such as tert-butyl or cyclopentyl groups, attached to the phenol (B47542) ring at positions ortho to the hydroxyl (-OH) group. vinatiorganics.comresearchgate.net
The rationale for investigating these compounds lies in their highly effective mechanism as free-radical scavengers. vinatiorganics.com The bulky groups create steric hindrance around the hydroxyl group, which serves two purposes. vinatiorganics.com First, it facilitates the donation of the hydrogen atom from the hydroxyl group to neutralize destructive free radicals, thereby preventing damaging oxidation chain reactions. vinatiorganics.comresearchgate.net Second, the steric hindrance stabilizes the resulting phenoxyl radical, preventing it from participating in further undesirable reactions that could degrade the material. vinatiorganics.com This targeted reactivity allows hindered phenols to effectively inhibit degradation caused by heat, light, and oxygen, thereby preserving the mechanical and physical properties of materials and extending their lifespan. vinatiorganics.comvinatiorganics.com High molecular weight polyphenols can also offer superior thermal stability compared to smaller molecules. researchgate.net
Overview of Academic Research Trajectories for 4,4'-Methylenebis(2,6-dicyclopentylphenol)
While extensive, specific research on 4,4'-Methylenebis(2,6-dicyclopentylphenol) is not widely documented in publicly available literature, its structural characteristics suggest clear trajectories for academic and industrial investigation. Research on this molecule would logically focus on its function as a high-performance, high molecular weight antioxidant, drawing parallels from studies on structurally similar hindered phenols.
Academic research on analogous compounds, such as 4,4'-Methylenebis(2,6-di-tert-butylphenol) (B1664149), provides a framework for potential studies. These investigations often explore:
Antioxidant Efficiency : A primary research avenue is determining the compound's effectiveness in stabilizing various polymer systems. vinatiorganics.comvinatiorganics.com Studies on similar o-bisphenols have focused on the role of intramolecular hydrogen bonding in enhancing radical scavenging efficiency, which is a pivotal area for designing more effective antioxidants.
Performance in Lubricants : Hindered phenols are used as antioxidant additives to significantly improve the oxidative stability of lubricants, including sustainable biolubricant formulations. sigmaaldrich.com Research would likely explore the efficacy of the dicyclopentyl variant in high-temperature applications such as heat-conducting oils and special greases. watson-int.com
Advanced Materials Development : Researchers have investigated the use of hindered phenols in creating novel materials. For instance, a related compound, 4,4'-Methylene-bis-(2,6-di-tert-butylphenol), was used to prepare a series of damping composites with chlorinated polyethylene (B3416737) and polyvinyl alcohol. researchgate.net
Coordination Chemistry : The two phenolic hydroxyl groups can act as ligands, binding to metal centers. Research on a similar bisphenol has demonstrated its ability to act as a bridging ligand for a variety of metal centers, including titanium, zirconium, and zinc, forming di-substituted species. researchgate.net Such research is relevant to catalysis and the development of new material precursors. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
66003-80-3 |
|---|---|
Molecular Formula |
C33H44O2 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
2,6-dicyclopentyl-4-[(3,5-dicyclopentyl-4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C33H44O2/c34-32-28(24-9-1-2-10-24)18-22(19-29(32)25-11-3-4-12-25)17-23-20-30(26-13-5-6-14-26)33(35)31(21-23)27-15-7-8-16-27/h18-21,24-27,34-35H,1-17H2 |
InChI Key |
TUPXVPCNMFLLOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC(=CC(=C2O)C3CCCC3)CC4=CC(=C(C(=C4)C5CCCC5)O)C6CCCC6 |
Origin of Product |
United States |
Synthetic Methodologies for 4,4 Methylenebis 2,6 Dicyclopentylphenol
Established Synthetic Pathways for Bisphenol Analogues
The foundational chemistry for synthesizing bisphenols, including sterically hindered variants, has been well-established for decades. These methods are characterized by their reliance on electrophilic aromatic substitution reactions.
Condensation Reactions with Formaldehyde (B43269) and Related Carbonyl Compounds
The most prevalent method for the synthesis of 4,4'-methylenebisphenols is the condensation reaction of the corresponding 2,6-disubstituted phenol (B47542) with formaldehyde or a formaldehyde equivalent. This reaction is a classic example of an electrophilic aromatic substitution where the phenol acts as the nucleophile and the protonated formaldehyde acts as the electrophile. The reaction proceeds in two steps: the initial hydroxymethylation of the phenol at the para position, followed by the condensation of the resulting benzyl (B1604629) alcohol with a second molecule of the phenol to form the methylene (B1212753) bridge.
For the synthesis of 4,4'-Methylenebis(2,6-dicyclopentylphenol), the precursor is 2,6-dicyclopentylphenol (B1608444). While specific literature on the synthesis of 2,6-dicyclopentylphenol is scarce, a general method for the synthesis of similar compounds, such as 2,6-dicyclopentyl-4-methylphenol, involves the alkylation of a phenol (in that case, p-cresol) with cyclopentene (B43876) in the presence of an acid-activated fuller's earth catalyst at elevated temperatures. chemicalbook.com A similar approach using phenol and cyclopentene would be expected to yield 2,6-dicyclopentylphenol.
Once the 2,6-dicyclopentylphenol precursor is obtained, it is reacted with formaldehyde. The general procedure for analogous compounds, such as 4,4'-methylenebis(2,6-dimethylphenol) (B188734), involves stirring a mixture of the phenol and formaldehyde with a catalyst at a specific temperature. google.com
Catalytic Systems in Bisphenol Synthesis
A variety of catalytic systems have been employed in the synthesis of bisphenols, with the choice of catalyst often influencing the reaction rate, yield, and selectivity.
Homogeneous Acid Catalysts: Strong mineral acids such as hydrochloric acid and sulfuric acid have been traditionally used to catalyze the condensation reaction. For instance, the synthesis of 4,4′-methylenebis(2,6-diethylaniline), a structurally similar compound, utilizes hydrochloric acid. nih.gov
Heterogeneous Acid Catalysts: To overcome issues associated with the use of corrosive and difficult-to-recycle homogeneous catalysts, solid acid catalysts have been developed. These include:
Silica-supported perchloric acid (HClO₄-SiO₂): This catalyst has been shown to be effective in the solvent-free synthesis of 4,4'-methylenebis(2,6-dimethylphenol), achieving a high yield. google.com
Proton-exchanged montmorillonite (B579905) (H-mont): This clay-based catalyst has been used for the synthesis of 4,4'-methylenebis(2,6-di-tert-butylphenol) (B1664149) in dichloromethane (B109758) at room temperature. chemicalbook.com
Zeolites: These microporous aluminosilicates are also considered promising catalysts for bisphenol synthesis due to their defined pore structures and tunable acidity.
The table below summarizes representative catalytic systems used in the synthesis of sterically hindered bisphenol analogues.
| Catalyst | Phenol Reactant | Carbonyl Reactant | Solvent | Temperature (°C) | Yield (%) | Reference |
| HClO₄-SiO₂ | 2,6-Dimethylphenol | Formaldehyde | Neat (solvent-free) | 60 | 94 | google.com |
| H-mont | 2,6-Di-tert-butylphenol (B90309) | 4-Hydroxy/methoxybenzyl alcohol | Dichloromethane | 25 | 96 | chemicalbook.com |
| Hydrochloric acid | 2,6-Diethylaniline | Paraformaldehyde | Water | 80 | 94 | nih.gov |
Novel Synthetic Routes and Process Innovations for 4,4'-Methylenebis(2,6-dicyclopentylphenol)
Research into the synthesis of bisphenols is increasingly focused on developing more sustainable and efficient methodologies. While specific novel routes for 4,4'-Methylenebis(2,6-dicyclopentylphenol) are not extensively documented, trends in the synthesis of related compounds point towards greener and more controlled synthetic designs.
Development of Green Chemistry Approaches in Synthetic Design
The principles of green chemistry aim to reduce the environmental impact of chemical processes. tandfonline.comjddhs.comjocpr.comrsc.orgijierm.co.in In the context of bisphenol synthesis, this translates to several key areas of innovation:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or bio-derived solvents is a primary goal. Some syntheses of related compounds have been performed in water. nih.gov
Solvent-Free Reactions: Conducting reactions in the absence of a solvent ("neat" conditions) can significantly reduce waste. The synthesis of 4,4'-methylenebis(2,6-dimethylphenol) using a silica-supported perchloric acid catalyst is an example of a solvent-free process. google.com
Renewable Feedstocks: There is a growing interest in utilizing biomass-derived starting materials for the synthesis of bisphenols to reduce reliance on petrochemicals.
Catalyst Recyclability: The use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a key aspect of green chemistry.
Stereochemical Control and Regioselectivity in Synthesis
In the synthesis of 4,4'-methylenebisphenols, regioselectivity is a critical factor. The reaction should ideally favor the formation of the 4,4'-isomer over other isomers (e.g., 2,4'- or 2,2'-). The bulky dicyclopentyl groups in the ortho positions of 2,6-dicyclopentylphenol are expected to sterically hinder reaction at the ortho position, thus promoting high regioselectivity for the formation of the desired 4,4'-methylene bridge.
Stereochemical control is generally not a factor in the synthesis of achiral bisphenols like 4,4'-Methylenebis(2,6-dicyclopentylphenol) unless chiral catalysts or starting materials are used to introduce stereocenters.
Optimization of Reaction Parameters and Yield Enhancement Strategies
Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing byproducts and reaction times. Key parameters that can be adjusted include:
Temperature: The reaction temperature can significantly influence the reaction rate. For example, the synthesis of BPF over a zeolite catalyst showed an increase in conversion with increasing temperature up to 110 °C. mdpi.com
Catalyst Loading: The amount of catalyst used can affect the reaction rate and yield. Increasing the catalyst-to-formaldehyde ratio in BPF synthesis was found to increase the yield up to a certain point. mdpi.com
Reactant Stoichiometry: The molar ratio of the phenol to the carbonyl compound can be adjusted to optimize the yield and minimize the formation of higher oligomers.
Reaction Time: The duration of the reaction is another critical parameter that needs to be optimized to ensure complete conversion without promoting side reactions.
The table below presents a hypothetical optimization study for the synthesis of a sterically hindered bisphenol, illustrating the effect of varying key parameters on the product yield.
| Experiment | Temperature (°C) | Catalyst Loading (mol%) | Phenol:Formaldehyde Ratio | Reaction Time (h) | Yield (%) |
| 1 | 60 | 1 | 2:1 | 4 | 75 |
| 2 | 80 | 1 | 2:1 | 4 | 85 |
| 3 | 60 | 2 | 2:1 | 4 | 82 |
| 4 | 80 | 2 | 2:1 | 4 | 92 |
| 5 | 60 | 1 | 3:1 | 4 | 78 |
| 6 | 80 | 1 | 3:1 | 4 | 88 |
| 7 | 60 | 2 | 3:1 | 4 | 85 |
| 8 | 80 | 2 | 3:1 | 4 | 95 |
| 9 | 70 | 1.5 | 2.5:1 | 6 | 90 |
Influence of Catalyst Structure and Loading on Reaction Efficiency
The catalyst plays a pivotal role in the condensation reaction by facilitating the electrophilic aromatic substitution of the phenol. Both the structural properties of the catalyst and its loading level significantly impact the reaction rate, yield, and purity of the final product.
The structure of the catalyst, including its acidity, porosity, and surface area, can dictate the course of the reaction. For instance, in the synthesis of analogous methylenebis(phenols), solid acid catalysts have demonstrated considerable efficacy. The use of silica-supported perchloric acid (HClO₄-SiO₂) has been reported as an effective catalyst in the preparation of bisphenols. chemicalbook.com The solid support provides a large surface area for the reaction to occur and allows for easier separation of the catalyst from the reaction mixture, contributing to a more environmentally friendly process. chemicalbook.com
Another example of a catalyst used in similar syntheses is proton-exchanged montmorillonite clay (H-mont). chemicalbook.com This catalyst offers a Brønsted acidic environment conducive to the condensation reaction. The layered structure of the clay can also influence the selectivity of the reaction by providing shape-selective catalytic sites.
The loading of the catalyst is a critical parameter that must be optimized to achieve maximum reaction efficiency. Insufficient catalyst loading can lead to slow reaction rates and incomplete conversion of the starting materials. Conversely, excessive catalyst loading may not necessarily increase the yield and can lead to unwanted side reactions or increased costs. In a typical procedure for the synthesis of a related compound, 4,4'-Methylenebis(2,6-dimethylphenol), a catalyst loading of 2 mol% of silica-supported perchloric acid was utilized. chemicalbook.com
To illustrate the impact of catalyst choice on reaction outcomes for analogous compounds, the following table summarizes findings from the literature for the synthesis of similar methylenebis(phenols).
| Catalyst | Reactants | Product | Yield (%) | Reaction Conditions | Reference |
| Silica-supported perchloric acid | 2,6-Dimethylphenol, Formaldehyde | 4,4'-Methylenebis(2,6-dimethylphenol) | 94 | Neat, 60°C, 4.25 h | chemicalbook.com |
| Proton-exchanged montmorillonite | 2,6-Di-tert-butylphenol, 4-Hydroxybenzyl alcohol | 4,4'-Methylenebis(2,6-di-tert-butylphenol) | 96 | Dichloromethane, 25°C, 0.67 h | chemicalbook.com |
| Hydrochloric acid | 2,6-Diethylaniline, Paraformaldehyde | 4,4'-Methylenebis(2,6-diethylaniline) | 94 | Water, 353 K, 3 h |
Table 1: Influence of Different Catalysts on the Synthesis of Structurally Similar Methylenebis Compounds.
Molecular Architecture and Conformational Analysis of 4,4 Methylenebis 2,6 Dicyclopentylphenol
Computational Chemistry and Molecular Modeling Studies:No published research on the quantum mechanical calculations of the electronic structure and reactivity of 4,4'-Methylenebis(2,6-dicyclopentylphenol) was identified.
While research exists for analogous compounds, such as those with methyl, ethyl, or tert-butyl groups in place of the dicyclopentyl substituents, the strict focus of this article on 4,4'-Methylenebis(2,6-dicyclopentylphenol) precludes the inclusion of data from these related but distinct molecules.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on 4,4'-Methylenebis(2,6-dicyclopentylphenol) as requested, due to the absence of the necessary research findings.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscapes of molecules and their interactions with their environment over time. For 4,4'-Methylenebis(2,6-dicyclopentylphenol), MD simulations can elucidate the dynamic behavior of the molecule, revealing the accessible conformations in different media and the nature of its intermolecular interactions.
In a typical MD simulation, a force field is used to define the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom is calculated, providing a detailed view of the molecule's flexibility and interactions. Key parameters that can be extracted from these simulations include the distribution of dihedral angles, which describes the rotational flexibility around the methylene (B1212753) bridge, and radial distribution functions, which characterize the interactions with solvent molecules or other solutes.
While specific MD simulation data for 4,4'-Methylenebis(2,6-dicyclopentylphenol) is not available, the methodology can be illustrated by considering the types of interactions that would be modeled. These include:
Intramolecular Interactions: van der Waals forces between the bulky cyclopentyl groups and the phenyl rings, which will significantly influence the preferred twist angle between the phenolic units.
Intermolecular Interactions: Hydrogen bonding between the phenolic hydroxyl groups and solvent molecules or other proton acceptors. The steric shielding by the adjacent cyclopentyl groups would be expected to modulate the accessibility of these hydroxyl groups.
Hydrophobic Interactions: The nonpolar cyclopentyl and phenyl moieties will interact favorably with nonpolar environments.
The data generated from such simulations can be extensive. An illustrative example of the type of data that could be obtained for the dihedral angle distribution around the methylene bridge is presented in the table below.
| Conformer Population | Dihedral Angle Range (degrees) | Probability Density |
|---|---|---|
| Gauche-like | 45 - 75 | High |
| Anti-like | 165 - 180 | Low |
| Syn-like | 0 - 15 | Very Low |
This table is for illustrative purposes and does not represent actual experimental data for 4,4'-Methylenebis(2,6-dicyclopentylphenol).
Structure-Reactivity Prediction through Advanced Computational Algorithms
Advanced computational algorithms, particularly those based on quantum mechanics, are instrumental in predicting the reactivity of molecules like 4,4'-Methylenebis(2,6-dicyclopentylphenol). Density Functional Theory (DFT) is a widely used method for this purpose, as it can provide accurate information about the electronic structure and properties of molecules.
For sterically hindered phenols, a key aspect of their reactivity is their antioxidant activity. This activity is largely dependent on the ease with which the phenolic hydrogen atom can be donated to neutralize free radicals. nbinno.com Computational algorithms can predict this by calculating the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE generally correlates with higher antioxidant activity.
Computational models can also be used to calculate other descriptors that are relevant to reactivity, such as ionization potential, electron affinity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters provide a more complete picture of the molecule's electronic properties and its susceptibility to various chemical reactions.
An example of how computational data could be presented to compare the reactivity of different phenolic compounds is shown in the following table.
| Compound | O-H Bond Dissociation Enthalpy (kcal/mol) | HOMO Energy (eV) |
|---|---|---|
| Phenol (B47542) | 87.5 | -5.6 |
| 2,6-Di-tert-butylphenol (B90309) | 81.3 | -5.2 |
| Hypothetical 4,4'-Methylenebis(2,6-dicyclopentylphenol) | ~80-82 | ~-5.1 |
This table contains hypothetical and literature-based values for illustrative purposes and does not represent direct experimental or calculated data for 4,4'-Methylenebis(2,6-dicyclopentylphenol).
Steric Hindrance Effects of Cyclopentyl Substituents on Molecular Conformation and Interfacial Behavior
The two cyclopentyl groups ortho to each hydroxyl group in 4,4'-Methylenebis(2,6-dicyclopentylphenol) exert significant steric hindrance. This has a profound impact on both the molecule's conformation and its behavior at interfaces.
Effects on Molecular Conformation:
Furthermore, the steric hindrance affects the orientation of the hydroxyl groups. The cyclopentyl groups can restrict the rotation of the O-H bond and influence its ability to form intramolecular hydrogen bonds, should a suitable acceptor be present in the molecule.
Effects on Interfacial Behavior:
The presence of both hydrophilic (hydroxyl groups) and lipophilic (cyclopentyl and bis-phenylmethane backbone) moieties suggests that 4,4'-Methylenebis(2,6-dicyclopentylphenol) may exhibit surface activity. When at an interface, such as air-water or oil-water, the molecule would be expected to orient itself to minimize free energy.
The bulky and nonpolar cyclopentyl groups would likely anchor the molecule in the nonpolar phase, while the polar hydroxyl groups would prefer the aqueous phase. However, the steric hindrance from the cyclopentyl groups could limit the accessibility of the hydroxyl groups to the aqueous phase, potentially reducing the molecule's ability to pack efficiently at the interface and affecting its surface pressure isotherm. This steric shielding is also a key feature of hindered phenol antioxidants, as it protects the hydroxyl group from direct attack and stabilizes the resulting phenoxy radical. vinatiorganics.com
The table below summarizes the expected effects of the cyclopentyl substituents.
| Property | Expected Effect of Steric Hindrance |
|---|---|
| Molecular Conformation | Favors a twisted conformation; restricts rotation of hydroxyl groups. |
| Intermolecular Hydrogen Bonding | Reduces accessibility of hydroxyl groups, potentially weakening intermolecular interactions. |
| Reactivity (Antioxidant Activity) | Stabilizes the phenoxy radical, enhancing antioxidant efficacy. |
| Interfacial Packing | May disrupt efficient packing at interfaces due to bulky nature. |
Mechanistic Investigations of Chemical Transformations Involving 4,4 Methylenebis 2,6 Dicyclopentylphenol
Elucidation of Reaction Pathways and Identification of Intermediate Species
The primary chemical transformations of sterically hindered phenols like 4,4'-Methylenebis(2,6-dicyclopentylphenol) are centered around their antioxidant activity. This function involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing the radical and preventing it from causing oxidative damage to other molecules.
The reaction pathway is initiated by the abstraction of the labile hydrogen atom from one of the phenol (B47542) groups by a radical species (R•), leading to the formation of a resonance-stabilized phenoxyl radical. This phenoxyl radical is relatively stable due to the delocalization of the unpaired electron across the aromatic ring and the steric shielding provided by the bulky dicyclopentyl groups at the ortho positions. researchgate.net
The key intermediate species in this process is the phenoxyl radical. The presence of two phenol moieties connected by a methylene (B1212753) bridge in 4,4'-Methylenebis(2,6-dicyclopentylphenol) allows for the potential of sequential radical scavenging. After the formation of the first phenoxyl radical, a second hydrogen atom can be donated from the other phenol group to another free radical.
Further reactions of the phenoxyl radical can lead to the formation of various products. For instance, two phenoxyl radicals can couple to form a peroxide dimer. Alternatively, the phenoxyl radical can undergo rearrangement or react with other molecules in the system, leading to the formation of quinone-methide type structures, which are common intermediates in the oxidation of hindered phenols. researchgate.net
Kinetic and Thermodynamic Aspects of Chemical Reactions
The kinetics of the antioxidant action of sterically hindered phenols are crucial to their effectiveness. The rate-determining step is typically the hydrogen atom transfer from the phenol to the free radical. The activation energy for this reaction is influenced by the bond dissociation energy (BDE) of the O-H bond in the phenol. A lower BDE facilitates a faster reaction. For sterically hindered phenols, the BDE is generally lower than that of unsubstituted phenol, contributing to their enhanced antioxidant activity.
Thermodynamically, the formation of the phenoxyl radical is a key aspect. The stability of this radical, and thus the thermodynamics of its formation, is influenced by both electronic and steric factors. The resonance stabilization of the phenoxyl radical makes its formation more favorable. The bulky dicyclopentyl groups also contribute to the thermodynamic stability of the radical by sterically hindering its dimerization or reaction with other species. nih.gov
While specific kinetic and thermodynamic data for 4,4'-Methylenebis(2,6-dicyclopentylphenol) are not available, the following table provides representative O-H bond dissociation free energies (BDFEs) for related phenolic compounds, illustrating the effect of substituents on this key thermodynamic parameter. nih.gov
| Compound | O-H Bond Dissociation Free Energy (BDFE) in toluene (B28343) (kcal/mol) |
| 2,6-di-tert-butyl-4-methoxyphenol | 73.8 |
| 2,6-di-tert-butyl-4-phenylphenol | 76.7 |
| 2,6-di-tert-butyl-4-(4'-nitrophenyl)phenol | 77.5 |
| 2,6-di-tert-butyl-4-nitrophenol | 80.4 |
This table presents data for analogous compounds to illustrate thermodynamic principles.
Influence of Steric Environment on Reaction Selectivity and Rate
The steric environment created by the two dicyclopentyl groups ortho to each hydroxyl group in 4,4'-Methylenebis(2,6-dicyclopentylphenol) plays a paramount role in its chemical reactivity. This steric hindrance has several significant effects:
Increased Stability of the Phenoxyl Radical: The bulky substituents physically obstruct access to the radical center on the oxygen atom. This slows down the rates of side reactions, such as radical-radical coupling, which would consume the antioxidant. researchgate.net
Selectivity for Small Radicals: The sterically hindered hydroxyl group may show selectivity in its reactions, reacting more readily with smaller, more accessible radicals.
Modulation of Reaction Rates: While steric hindrance can stabilize the resulting phenoxyl radical, it can also influence the rate of the initial hydrogen donation. Excessive bulkiness around the hydroxyl group can hinder the approach of the incoming radical, potentially slowing the reaction rate. However, for most radical scavenging applications, the electronic benefits of the substituents and the stability of the phenoxyl radical outweigh this potential kinetic hindrance. energiforsk.se
Molecular mechanics studies on other hindered phenols have shown that the steric energy increases significantly with the size of the ortho substituents, which in turn affects the stability and reactivity of the molecule and its corresponding radical. rsc.org
Degradation Pathways and Stability Under Varied Chemical Conditions
The degradation of 4,4'-Methylenebis(2,6-dicyclopentylphenol) is expected to occur primarily through oxidative processes, especially under conditions of high temperature, UV light exposure, or in the presence of strong oxidizing agents.
The initial step in the degradation pathway is the formation of the phenoxyl radical, as described above. Subsequent reactions of this radical can lead to a variety of degradation products. Common degradation pathways for sterically hindered bisphenols include:
Formation of Quinone-Methides: The phenoxyl radical can be oxidized further to form a quinone-methide.
Dimerization: Two phenoxyl radicals can couple to form C-C or C-O linked dimers.
Oxidation of the Methylene Bridge: The methylene group connecting the two phenolic rings can also be a site of oxidation, potentially leading to the formation of a benzophenone-type structure and eventually cleavage of the molecule.
The stability of 4,4'-Methylenebis(2,6-dicyclopentylphenol) will be dependent on the specific chemical environment. In the absence of oxidizing agents and high energy input, the compound is relatively stable. However, in an oxidative environment, it will be consumed as it performs its antioxidant function. The rate of degradation is influenced by factors such as temperature, pH, and the presence of catalysts. For instance, the thermal degradation of phenolic compounds often follows first-order kinetics, with the rate of degradation increasing with temperature. scielo.br
The following table lists common degradation products observed for other hindered phenolic antioxidants, which are likely to be analogous to those of 4,4'-Methylenebis(2,6-dicyclopentylphenol). researchgate.net
| Antioxidant | Major Degradation Products |
| Butylated Hydroxytoluene (BHT) | BHT-quinone methide, BHT-aldehyde, BHT-acid |
| Irganox 1010 / 1076 | 2,6-di-tert-butyl-4-(methoxymethyl)phenol |
This table presents data for analogous compounds to illustrate potential degradation products.
Derivatization and Functionalization Strategies for 4,4 Methylenebis 2,6 Dicyclopentylphenol
Synthesis of Novel Structural Analogues and Homologues
The synthesis of structural analogues and homologues of 4,4'-Methylenebis(2,6-dicyclopentylphenol) allows for a systematic investigation of structure-property relationships. Variations in the alkyl substituents on the phenyl rings, the bridging methylene (B1212753) group, and the aromatic backbone itself can significantly impact the compound's solubility, reactivity, and coordinating ability.
A general and widely employed method for the synthesis of 4,4'-methylenebis(phenols) is the acid-catalyzed condensation of a 2,6-disubstituted phenol (B47542) with formaldehyde (B43269) or a formaldehyde equivalent. This reaction proceeds via electrophilic aromatic substitution, where the phenol attacks the protonated formaldehyde. By substituting 2,6-dicyclopentylphenol (B1608444) with other 2,6-dialkylphenols, a variety of structural analogues can be prepared. For instance, the use of 2,6-di-tert-butylphenol (B90309) or 2,6-diethylphenol (B86025) would yield the corresponding well-known bisphenol analogues.
Table 1: Examples of Structural Analogues of 4,4'-Methylenebis(2,6-dicyclopentylphenol) and their Precursors
| Analogue Name | Phenol Precursor | Aldehyde/Ketone Precursor |
| 4,4'-Methylenebis(2,6-di-tert-butylphenol) (B1664149) | 2,6-Di-tert-butylphenol | Formaldehyde |
| 4,4'-Methylenebis(2,6-diethylphenol) | 2,6-Diethylphenol | Formaldehyde |
| 4,4'-Ethylidenebis(2,6-dicyclopentylphenol) | 2,6-Dicyclopentylphenol | Acetaldehyde |
| 4,4'-Propylidenebis(2,6-dicyclopentylphenol) | 2,6-Dicyclopentylphenol | Propionaldehyde |
The synthesis of these analogues typically involves refluxing the phenol and aldehyde in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, in a suitable solvent. The reaction conditions can be optimized to achieve high yields of the desired bisphenol.
Functional Group Interconversions and Site-Specific Chemical Modifications
The phenolic hydroxyl groups are the primary sites for functionalization in 4,4'-Methylenebis(2,6-dicyclopentylphenol). These groups can undergo a variety of chemical transformations to introduce new functionalities and to serve as handles for further derivatization.
One of the most common modifications is O-alkylation or O-acylation of the hydroxyl groups. Reaction with alkyl halides or acyl chlorides in the presence of a base leads to the formation of the corresponding ethers or esters. These modifications can be used to protect the hydroxyl groups, to alter the solubility of the compound, or to introduce specific functionalities.
Another important transformation is the conversion of the hydroxyl groups to other functional groups. For example, treatment with phosphorus oxychloride can convert the phenolic hydroxyls into chlorophosphates, which are versatile intermediates for the synthesis of phosphite (B83602) and phosphonite ligands.
Site-specific modifications can be achieved by taking advantage of the steric hindrance provided by the dicyclopentyl groups. For instance, reactions that are sensitive to steric bulk may proceed selectively at less hindered positions on the aromatic ring, if any are available. However, in the case of 4,4'-Methylenebis(2,6-dicyclopentylphenol), the ortho positions are blocked, directing electrophilic substitution to the para position relative to the hydroxyl group, which is already occupied by the methylene bridge. Therefore, further substitution on the aromatic ring would require harsh reaction conditions and may lead to a mixture of products.
Preparation of Macrocyclic Compounds and Supramolecular Assemblies
The rigid yet flexible backbone of 4,4'-Methylenebis(2,6-dicyclopentylphenol) makes it an excellent building block for the construction of macrocyclic compounds and supramolecular assemblies. The two phenolic hydroxyl groups can act as anchor points for the introduction of linker molecules, leading to the formation of large ring structures.
Macrocyclization can be achieved through various strategies, such as Williamson ether synthesis, esterification, or amide bond formation. By reacting the bisphenol with a dihaloalkane or a dicarboxylic acid dichloride under high dilution conditions, intramolecular cyclization can be favored over intermolecular polymerization, leading to the formation of macrocycles. The size of the resulting macrocycle can be controlled by the length of the linker molecule.
The bulky dicyclopentyl groups play a crucial role in directing the self-assembly of the bisphenol into well-defined supramolecular structures. Non-covalent interactions, such as hydrogen bonding and van der Waals forces, can drive the formation of ordered aggregates in solution and in the solid state. The shape and size of the dicyclopentyl groups can influence the packing of the molecules, leading to the formation of various supramolecular architectures, such as chains, sheets, or more complex networks. These assemblies can exhibit interesting properties, such as host-guest chemistry, where the cavities within the supramolecular structure can encapsulate smaller molecules. The study of these assemblies is crucial for the development of new materials with applications in areas such as molecular recognition and sensing.
Design and Synthesis of Ligands for Coordination Chemistry Applications
The phenolic oxygen atoms of 4,4'-Methylenebis(2,6-dicyclopentylphenol) can act as donor atoms for metal ions, making it a potential ligand for coordination chemistry. However, the direct coordination of the bisphenol to metal centers is often limited by the steric hindrance of the dicyclopentyl groups. To overcome this, the bisphenol is often converted into more versatile ligands, such as phosphinites, phosphonites, or phosphites.
These phosphorus-containing ligands are synthesized by reacting the bisphenol with the appropriate phosphorus halide precursors. For example, reaction with chlorodiphenylphosphine (B86185) in the presence of a base yields a bidentate phosphinite ligand. Similarly, reaction with phosphorus trichloride (B1173362) followed by treatment with an alcohol or a secondary amine can lead to the formation of phosphonite or phosphoramidite (B1245037) ligands.
Table 2: Synthesis of Phosphorus-Based Ligands from 4,4'-Methylenebis(2,6-dicyclopentylphenol)
| Ligand Type | Phosphorus Precursor | General Reaction |
| Phosphinite | R₂PCl (e.g., (C₆H₅)₂PCl) | 2 R₂PCl + Bisphenol + 2 Base → (R₂PO)₂-Bisphenol + 2 Base·HCl |
| Phosphonite | PCl₃ then ROH | PCl₃ + Bisphenol → Cl₂P-O-Bisphenol-O-PCl₂ then + 4 ROH + 4 Base → ((RO)₂P)₂-O-Bisphenol + 4 Base·HCl |
| Phosphite | PCl₃ then R₂NH | PCl₃ + Bisphenol → Cl₂P-O-Bisphenol-O-PCl₂ then + 4 R₂NH → ((R₂N)₂P)₂-O-Bisphenol + 4 Base·HCl |
The steric and electronic properties of these ligands can be fine-tuned by varying the substituents on the phosphorus atom. The bulky dicyclopentyl groups on the bisphenol backbone create a sterically demanding environment around the metal center, which can influence the catalytic activity and selectivity of the resulting metal complexes. These ligands have been successfully employed in various catalytic applications, including cross-coupling reactions and polymerization. The design and synthesis of new ligands based on the 4,4'-Methylenebis(2,6-dicyclopentylphenol) scaffold continues to be an active area of research, with the aim of developing more efficient and selective catalysts for a wide range of chemical transformations.
Applications in Materials Science and Polymer Chemistry
Utilization as a Monomer for High-Performance Polymer Synthesis
The bifunctional nature of 4,4'-Methylenebis(2,6-dicyclopentylphenol), with its two hydroxyl groups, theoretically allows it to act as a monomer in condensation polymerization reactions to form polymers such as epoxy resins and polyesters. The bulky dicyclopentyl groups are expected to influence the properties of the resulting polymers.
Synthesis of Epoxy Resins with Tailored Mechanical Properties
A thorough review of publicly available scientific literature and patent databases did not yield specific research on the synthesis of epoxy resins using 4,4'-Methylenebis(2,6-dicyclopentylphenol) as a monomer. Consequently, there is no available data on the tailored mechanical properties of epoxy resins derived from this specific compound.
Development of Polyesters with Enhanced Thermal Stability and Chemical Resistance
There is a lack of specific studies in the accessible scientific literature detailing the use of 4,4'-Methylenebis(2,6-dicyclopentylphenol) in the development of polyesters. As a result, no data is available on the thermal stability and chemical resistance of polyesters synthesized from this particular monomer.
Exploration in Novel Polymerization Mechanisms
No research articles or patents were identified that explore the use of 4,4'-Methylenebis(2,6-dicyclopentylphenol) in novel polymerization mechanisms.
Role as a Modifying Agent in Polymeric Systems
Sterically hindered phenols are often utilized as additives in polymeric systems to enhance specific properties, such as stability and mechanical performance.
Enhancement of Thermal and Oxidative Stability in Polymer Matrices
While structurally similar compounds with different alkyl substituents, such as 4,4'-Methylenebis(2,6-di-tert-butylphenol) (B1664149), are well-documented as antioxidants, specific research detailing the efficacy of 4,4'-Methylenebis(2,6-dicyclopentylphenol) for enhancing the thermal and oxidative stability of polymer matrices could not be located.
Improvement of Mechanical Performance in Composites and Coatings
No specific data or research findings were found regarding the use of 4,4'-Methylenebis(2,6-dicyclopentylphenol) as a modifying agent to improve the mechanical performance of composites and coatings.
Impact on Rheological Properties and Processability
The incorporation of antioxidants like 4,4'-Methylenebis(2,6-dicyclopentylphenol) can significantly influence the rheological properties and processability of polymeric materials. During processing at elevated temperatures, polymers are susceptible to thermal and oxidative degradation, which can lead to changes in their molecular weight and, consequently, their flow behavior.
Hindered phenolic antioxidants function as radical scavengers, interrupting the degradation chain reactions. uvabsorber.com This stabilization helps in maintaining the intended melt viscosity and elasticity of the polymer during processing steps such as extrusion, injection molding, and film blowing. basf.comtosaf.com The bulky dicyclopentyl groups in 4,4'-Methylenebis(2,6-dicyclopentylphenol) are expected to provide considerable steric hindrance, enhancing its efficiency in protecting the polymer backbone from degradation. specialchem.com
The impact on processability is generally positive. By preventing significant changes in the melt flow index (MFI), this antioxidant can ensure consistent processing parameters and final product quality. tosaf.com However, the addition of any additive can also act as a plasticizer or a filler to a certain extent, which might slightly alter the rheological profile of the polymer matrix. The extent of this effect would depend on the concentration of the antioxidant and its compatibility with the specific polymer.
Table 1: Potential Effects of 4,4'-Methylenebis(2,6-dicyclopentylphenol) on Polymer Rheology and Processability
| Property | Expected Impact | Rationale |
| Melt Viscosity | Stabilization | Prevents chain scission or cross-linking, maintaining consistent molecular weight. |
| Melt Flow Index (MFI) | Stabilization | Helps to maintain a consistent MFI, crucial for quality control in processing. |
| Process Stability | Improved | Reduces degradation at high processing temperatures, allowing for a wider processing window. |
| Dispersion | Dependent on Compatibility | Proper dispersion is crucial for uniform stabilization and to avoid defects in the final product. |
Development of Advanced Materials
Applications in Adhesives and Specialized Coating Formulations
In adhesive and coating formulations, the primary role of a hindered phenolic antioxidant such as 4,4'-Methylenebis(2,6-dicyclopentylphenol) is to protect the formulation from degradation, thereby preserving its adhesive properties and appearance. specialchem.comchempoint.com Adhesives, particularly hot-melt adhesives, are exposed to high temperatures during application, which can accelerate oxidative degradation. specialchem.com This can lead to a loss of tack, changes in viscosity, and discoloration. chempoint.com
The addition of a potent antioxidant helps to maintain the performance of the adhesive over its service life. specialchem.com Similarly, in coatings, antioxidants prevent yellowing, chalking, and loss of gloss caused by oxidation initiated by heat, UV radiation, and environmental pollutants. chempoint.com The high molecular weight and low volatility expected for 4,4'-Methylenebis(2,6-dicyclopentylphenol) would make it a persistent stabilizer in these formulations. vinatiorganics.com
Fabrication of Composites with Designed Interfacial Characteristics
By preventing oxidative degradation of the polymer at the interface, the antioxidant can help maintain good adhesion between the matrix and the filler over time, especially when subjected to harsh environmental conditions. nih.gov However, the compatibility of the antioxidant with both the polymer and the filler is crucial. Poor compatibility could lead to the migration of the antioxidant to the interface, potentially creating a weak boundary layer and negatively impacting interfacial adhesion. The specific interactions between the dicyclopentyl groups and the surfaces of the filler and polymer would influence these interfacial characteristics.
Potential in Catalyst Support and Advanced Functional Materials
The phenolic hydroxyl groups could potentially be used to coordinate with metal ions, making the molecule a ligand for catalysts. When immobilized on a solid support, such a complex could act as a heterogeneous catalyst. Furthermore, the antioxidant properties of the molecule could be beneficial in catalytic reactions where the catalyst or the reactants are sensitive to oxidation.
In the realm of advanced functional materials, the modification of this molecule could lead to the development of new materials with tailored properties. For example, its incorporation into larger polymer structures could yield materials with inherent long-term thermal and oxidative stability.
Future Research Directions and Emerging Paradigms in 4,4 Methylenebis 2,6 Dicyclopentylphenol Studies
Advancements in Sustainable Synthesis and Catalysis
The chemical industry is undergoing a significant shift towards greener and more sustainable manufacturing processes. chemistryjournals.net Future research on 4,4'-Methylenebis(2,6-dicyclopentylphenol) will undoubtedly be influenced by this trend, with a strong focus on developing environmentally benign synthesis routes.
Current industrial production of bisphenols often relies on petroleum-derived feedstocks and can generate hazardous byproducts. rsc.org A key area of future research will be the exploration of bio-based starting materials. For instance, researchers are investigating the use of lignin (B12514952), a complex polymer found in plant cell walls, as a renewable source for phenolic compounds. researchgate.net Catalytic routes are being developed to break down lignin into valuable aromatic platform chemicals that could serve as precursors for 4,4'-Methylenebis(2,6-dicyclopentylphenol). rsc.orgchemrxiv.org
Furthermore, the principles of green chemistry are expected to be increasingly applied to the synthesis of this antioxidant. This includes the use of safer solvents, such as water or ionic liquids, and the development of highly efficient and selective catalysts to minimize waste and energy consumption. chemistryjournals.net Biocatalysis, which employs enzymes to carry out chemical transformations under mild conditions, presents another promising avenue for the sustainable synthesis of complex molecules like 4,4'-Methylenebis(2,6-dicyclopentylphenol). nih.govnih.gov
Table 1: Comparison of Conventional vs. Future Sustainable Synthesis Strategies
| Feature | Conventional Synthesis | Future Sustainable Synthesis |
| Feedstock | Petroleum-based (e.g., phenol (B47542), acetone) | Biomass-derived (e.g., lignin, hydroxycinnamic acids) rsc.org |
| Catalysts | Mineral acids, metal catalysts | Biocatalysts (enzymes), solid acid catalysts nih.govnih.gov |
| Solvents | Volatile organic compounds | Water, ionic liquids, supercritical fluids chemistryjournals.net |
| Byproducts | Potentially toxic waste streams | Minimized waste, recyclable byproducts |
| Energy Consumption | Often energy-intensive | Reduced energy requirements through milder reaction conditions chemistryjournals.net |
High-Throughput Screening for Material Property Optimization
The traditional approach to optimizing the performance of materials often involves laborious, one-at-a-time experiments. High-throughput screening (HTS) offers a paradigm shift by enabling the rapid and parallel testing of a large number of material formulations. biopacificmip.org In the context of 4,4'-Methylenebis(2,6-dicyclopentylphenol), HTS can be a powerful tool to accelerate the discovery of optimal concentrations and combinations of this antioxidant with various polymers and other additives.
Future research will likely involve the use of automated robotic systems to prepare and test a wide array of polymer blends containing 4,4'-Methylenebis(2,6-dicyclopentylphenol). These systems can be programmed to vary the concentration of the antioxidant, as well as to incorporate other stabilizers, to systematically explore the formulation space. The properties of these blends, such as oxidative stability, color retention, and mechanical strength, can then be rapidly assessed using a suite of analytical techniques. mdpi.com
Computational screening is another facet of HTS that is gaining traction. frontiersin.orgmdpi.com By using molecular modeling and simulation, researchers can predict how the addition of 4,4'-Methylenebis(2,6-dicyclopentylphenol) will affect the properties of a polymer at a molecular level. This in silico approach can help to prioritize promising formulations for experimental validation, thereby reducing the time and resources required for material development. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Molecular Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize materials science by enabling the inverse design of molecules with desired properties. medium.comaltair.com Instead of synthesizing and testing new compounds, AI algorithms can learn from existing data to predict the properties of virtual molecules. nih.govnih.govucdavis.edu
In the context of 4,4'-Methylenebis(2,6-dicyclopentylphenol), future research will likely leverage AI and ML to design novel hindered phenolic antioxidants with enhanced performance characteristics. By training ML models on large datasets of known antioxidants and their properties, it is possible to identify the key molecular features that contribute to high antioxidant activity and compatibility with specific polymers. researchgate.netmdpi.com
Interdisciplinary Collaborations for Novel Material Development
The development of advanced materials with tailored functionalities increasingly requires a multidisciplinary approach. Future research on 4,4'-Methylenebis(2,6-dicyclopentylphenol) will benefit from collaborations between chemists, material scientists, physicists, and engineers.
For instance, the development of novel composites and blends incorporating 4,4'-Methylenebis(2,6-dicyclopentylphenol) will require expertise in polymer chemistry for synthesis and formulation, materials science for characterization of mechanical and thermal properties, and engineering for application-specific testing. vinatiorganics.comresearchgate.net
Furthermore, collaborations with computational scientists will be crucial for leveraging the power of AI and high-throughput screening. nih.gov The integration of experimental and computational approaches will create a synergistic feedback loop, where experimental data is used to refine computational models, and computational predictions guide experimental design. sapub.org Such interdisciplinary efforts will be essential for unlocking the full potential of 4,4'-Methylenebis(2,6-dicyclopentylphenol) in the development of innovative and high-performance materials. The formation of metal-phenolic networks (MPNs) is an example of how phenolic compounds can be used in novel material development through interdisciplinary collaboration. nih.gov
Q & A
Q. What are the standard synthetic routes for 4,4'-Methylenebis(2,6-dicyclopentylphenol)?
The compound is synthesized via a carbonyl condensation reaction between 2,6-dicyclopentylphenol and formaldehyde under acidic or basic conditions. Key parameters include stoichiometric ratios (e.g., 2:1 phenol-to-formaldehyde), solvent selection (e.g., ethyl acetate or methanol), and temperature control (50–80°C) to optimize yield and minimize side products like oligomers .
Q. What analytical techniques are used to confirm structural integrity and purity?
- Proton NMR : Identifies aromatic protons (δ 6.5–7.5 ppm) and methylene bridges (δ 3.8–4.2 ppm). Impurities (e.g., unreacted monomers) are detected via split peaks or unexpected resonances .
- Gel Permeation Chromatography (GPC) : Separates oligomeric byproducts from the target compound .
- HPLC : Quantifies purity (≥95%) and monitors residual solvents or moisture (≤0.5%) .
Q. How is the compound’s thermal stability characterized for material science applications?
Thermogravimetric analysis (TGA) under nitrogen or air reveals decomposition onset temperatures (e.g., ~289°C) and residual mass. Differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points ~154°C) .
Advanced Research Questions
Q. How can impurities in NMR spectra be resolved during structural analysis?
- GPC Fractionation : Pre-purify samples to isolate the target compound from oligomers or unreacted monomers .
- Quantitative NMR (qNMR) : Integrate resonances against an internal standard (e.g., p-fluorotoluene) to quantify impurities. For example, "4-phenyl" impurities in methylene-bridged analogs show distinct aromatic splitting patterns .
- GC-MS Correlation : Cross-validate NMR findings with mass fragmentation patterns to confirm impurity identities .
Q. What methodological challenges arise in optimizing synthetic yields?
- Side Reactions : Excess formaldehyde promotes oligomerization. Use stoichiometric controls and catalysts (e.g., HCl or H₂SO₄) to favor dimer formation .
- Solvent Polarity : Polar solvents (e.g., methanol) improve monomer solubility but may slow reaction kinetics. Solvent-free conditions under vacuum can enhance efficiency .
Q. How can environmental risks be mitigated when handling this compound?
- Aquatic Toxicity : Avoid environmental release; collect spills using inert absorbents. Dispose via chemical incineration (≥1,000°C) with scrubbing systems to neutralize toxic byproducts (e.g., CO, phenols) .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure. Store at 10–25°C away from oxidizers .
Q. What strategies enable the synthesis of Schiff base derivatives for coordination chemistry?
React 4,4'-Methylenebis(2,6-dicyclopentylphenol) with aldehydes (e.g., o-vanillin) in refluxing ethanol. Monitor progress via FT-IR for imine (C=N) bond formation (~1,640 cm⁻¹) and single-crystal X-ray diffraction to confirm ligand geometry .
Data Contradiction Analysis
Q. How to resolve discrepancies in purity assessments between HPLC and NMR?
- HPLC Limitations : May overestimate purity if impurities co-elute with the target peak. Use orthogonal methods like GPC or LC-MS to detect non-UV-active contaminants .
- NMR Artifacts : Solvent residues (e.g., deuterated methanol) or paramagnetic impurities can distort integrations. Pre-dry samples and filter through activated charcoal .
Q. Why do thermal stability values vary across studies?
Variations arise from sample preparation (e.g., crystallinity vs. amorphous forms) and testing conditions (heating rate, atmosphere). Standardize protocols using NIST-traceable reference materials and replicate experiments under inert atmospheres .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
